molecular formula C19H22N2O3S B6431188 N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide CAS No. 1903233-14-6

N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide

Cat. No.: B6431188
CAS No.: 1903233-14-6
M. Wt: 358.5 g/mol
InChI Key: ASSRBEXXQODHRN-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a hydroxy group, a methoxy group, a methylsulfanyl group, and a carboxamide group . It also contains a tetrahydronaphthalene ring, which is a type of polycyclic aromatic hydrocarbon .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a polycyclic ring system . The exact structure would depend on the specific arrangement of these groups in the molecule.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the polarity of its functional groups, the size and shape of its polycyclic ring system, and the presence of any chiral centers .

Properties

IUPAC Name

N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-2-methylsulfanylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-24-14-7-8-16-13(11-14)5-3-9-19(16,23)12-21-17(22)15-6-4-10-20-18(15)25-2/h4,6-8,10-11,23H,3,5,9,12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASSRBEXXQODHRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)C3=C(N=CC=C3)SC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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